6-chloro-3-methyl-4h-chromen-4-one

Physicochemical profiling Drug-likeness Permeability prediction

6-Chloro-3-methyl-4H-chromen-4-one (CAS 1201-14-5) is a synthetic halogenated chromone derivative belonging to the 4H-1-benzopyran-4-one class, bearing a chlorine substituent at the 6-position and a methyl group at the 3-position of the γ-pyrone ring, with a molecular weight of 194.61 g/mol and a computed LogP of 2.75. The chromone scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with substitution at the 3- and 6-positions critically modulating biological activity profiles including monoamine oxidase (MAO) inhibition, anticancer potential, and antimicrobial effects.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
CAS No. 1201-14-5
Cat. No. B7966200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-methyl-4h-chromen-4-one
CAS1201-14-5
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C10H7ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
InChIKeyYVHODNUFBQXSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methyl-4H-chromen-4-one (CAS 1201-14-5): Structural Identity and Pharmacophore Context for Procurement Screening


6-Chloro-3-methyl-4H-chromen-4-one (CAS 1201-14-5) is a synthetic halogenated chromone derivative belonging to the 4H-1-benzopyran-4-one class, bearing a chlorine substituent at the 6-position and a methyl group at the 3-position of the γ-pyrone ring, with a molecular weight of 194.61 g/mol and a computed LogP of 2.75 . The chromone scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with substitution at the 3- and 6-positions critically modulating biological activity profiles including monoamine oxidase (MAO) inhibition, anticancer potential, and antimicrobial effects [1]. This specific substitution pattern—combining the electron-withdrawing 6-chloro substituent with the 3-methyl group—distinguishes it from both its non-halogenated parent 3-methylchromone (CAS 85-90-5, formerly marketed as the coronary vasodilator Crodimyl) and the 3-unsubstituted 6-chlorochromone (CAS 33533-99-2), positioning it as a dual-functionalized screening candidate for structure-activity relationship (SAR) exploration [2].

Why 6-Chloro-3-methyl-4H-chromen-4-one Cannot Be Interchanged with Generic Chromone Analogs: Quantitative Rationale


Generic substitution among chromone analogs is precluded by the non-additive interplay between 3- and 6-position substituents. The 3-methyl group alone confers coronary vasodilator activity that enabled the clinical use of 3-methylchromone (Crodimyl), while its replacement by a 3-formyl group in 6-chloro-3-formylchromone (6C3FC) shifts activity toward potent antibacterial effects (MIC = 20 µg/mL against Vibrio parahaemolyticus) not observed with the 3-methyl analog [1]. Conversely, 6-chlorochromone lacking a 3-substituent exhibits negligible antibacterial activity (MIC > 500 µg/mL) in the same assay system [2]. At the solid-state level, the 6-chloro substituent fundamentally alters the intermolecular interaction profile: 6-chlorochromone displays Cl···H hydrogen bonding as the dominant stabilizing interaction, whereas 6-fluorochromone relies on O···H bonds, and the non-halogenated parent chromone depends on C–H···π interactions [3]. The combination of 6-chloro and 3-methyl substituents in the target compound therefore generates a physicochemical and pharmacological profile that cannot be approximated by substituting either mono-substituted analog, making compound-specific procurement essential for reproducible SAR campaigns.

6-Chloro-3-methyl-4H-chromen-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP Advantage of 6-Chloro-3-methyl Substitution Over Non-Halogenated and Non-Methylated Analogs

The target compound 6-chloro-3-methyl-4H-chromen-4-one exhibits a computed LogP of 2.75 , representing a substantial increase in lipophilicity compared to the non-halogenated parent 3-methylchromone (XLogP3 = 1.9, PubChem; alternative computed LogP = 2.10 [1]) and the 3-unsubstituted 6-chlorochromone (LogP = 2.45 ). This LogP value of 2.75 falls within an optimal range for CNS drug-likeness and membrane permeability, while being sufficiently differentiated to alter pharmacokinetic distribution compared to both mono-substituted analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Solid-State Intermolecular Interaction Profile: Cl···H vs. O···H Hydrogen Bonding Dominance as a Crystal Engineering Differentiator

X-ray crystallographic and Hirshfeld surface analysis of 6-substituted chromones reveals that 6-chlorochromone displays halogen-dominated hydrogen bonding where Cl···H interactions contribute a larger percentage of stabilizing H-bonding than O···H bonds [1]. In contrast, 6-fluorochromone shows O···H bonds having a greater contribution than F···H, while non-halogenated chromone depends primarily on C–H···π interactions [1]. This halogen-dependent reversal of the dominant intermolecular interaction mode is a direct consequence of the 6-chloro substitution and has implications for co-crystal design, solubility, and solid-form screening.

Crystal engineering Solid-state chemistry Hirshfeld surface analysis

Antimicrobial Activity: The Critical Role of the 3-Substituent Revealed by Cross-Compound MIC Data Against Vibrio parahaemolyticus

In a panel of 26 chromone derivatives tested against Vibrio parahaemolyticus, the 3-formyl-substituted 6-chloro-3-formylchromone (6C3FC) exhibited an MIC of 20 µg/mL with dose-dependent biofilm inhibition, while 6-chlorochromone (lacking a 3-substituent) was inactive with an MIC > 500 µg/mL [1]. The 3-bromo-6-chlorochromone analog showed intermediate activity with an MIC of 50–75 µg/mL [2]. These data demonstrate that the 3-position substituent is a binary switch for antimicrobial activity within the 6-chlorochromone series. The 3-methyl group in the target compound represents a distinct electronic and steric environment compared to the 3-formyl group, predicting a different antimicrobial profile that warrants compound-specific evaluation.

Antimicrobial screening Antibiofilm Foodborne pathogens

MAO-B Pharmacophore: 3-Position Substitution as a Determinant of Isoform Selectivity and Inhibitory Potency in Chromones

Structure-activity relationship studies across multiple chromone series demonstrate that substitution at the 3-position of the γ-pyrone nucleus is a critical determinant of MAO-B inhibitory potency and selectivity. Chromone-3-carboxylic acid is a potent and selective hMAO-B inhibitor (IC₅₀ = 0.048 µM), while the 2-carboxylic acid isomer is virtually inactive against both MAO isoforms [1]. Unsubstituted chromone itself exhibits an MAO-B IC₅₀ of 63 nM with >1000-fold selectivity over MAO-A [2]. C6-substituted chromone derivatives bearing alkyloxy substituents achieve IC₅₀ values in the low nanomolar range (2–76 nM) with selectivity for MAO-B over MAO-A [3]. The target compound, with its combined 3-methyl and 6-chloro substitution, occupies a unique position at the intersection of these two SAR vectors—position 3 modulates isoform selectivity while position 6 modulates potency—making it a distinct screening entity.

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Halogen-Specific Toxicity Differentiation: Chloro vs. Bromo Analogs in Eukaryotic Model Systems

In the 3-formylchromone series, the chloro-substituted analog 6C3FC and bromo-substituted analog 6B3FC both exhibit identical antibacterial MICs of 20 µg/mL against V. parahaemolyticus [1]. However, toxicity profiling in a Caenorhabditis elegans model reveals a critical differentiation: 6B3FC was toxic to nematodes across the 20–100 µg/mL range, while 6C3FC showed only moderate effects at 50 µg/mL [1]. This demonstrates that chloro-for-bromo substitution at position 6 can preserve antibacterial potency while substantially reducing eukaryotic toxicity. The target compound's 6-chloro substitution, combined with a 3-methyl group rather than 3-formyl, represents a distinct chemical space for optimizing the therapeutic index.

Toxicity profiling C. elegans model Safety screening

Procurement-Grade Differentiation: AldrichCPR Screening Collection Status and Analytical Data Availability

6-Chloro-3-methyl-4H-chromen-4-one is supplied by Sigma-Aldrich as catalog number JRD1304 under the AldrichCPR collection, a portfolio of unique chemicals provided to early discovery researchers. Sigma-Aldrich explicitly states that it does not collect analytical data for this product, and the buyer assumes full responsibility for identity and purity confirmation . In contrast, the non-halogenated analog 3-methylchromone (CAS 85-90-5) is widely available from multiple vendors (MedChemExpress, TargetMol, etc.) with full characterization data including >98% purity by HPLC, defined storage conditions, and established biological annotation . The 6-chloro substitution on the 3-methylchromone scaffold thus transforms a well-characterized commodity chemical into a rare screening entity with limited analytical provenance—a critical procurement consideration for laboratories requiring either characterized standards or novel chemical space exploration.

Chemical procurement Screening library Analytical characterization

6-Chloro-3-methyl-4H-chromen-4-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based and Scaffold-Hopping Drug Discovery Requiring Dual C6/C3 Vector Exploration

The 6-chloro-3-methyl substitution pattern occupies a unique and untested intersection of two independently validated pharmacophoric vectors (C6-halogen and C3-alkyl) that are individually established as critical for chromone bioactivity [1]. The solid-state Cl···H interaction dominance demonstrated for 6-chlorochromones [2] combined with the 3-position's role in MAO-B selectivity (3-carboxylic acid IC₅₀ = 0.048 µM vs. 2-carboxylic acid inactivity) [3] makes this compound suitable as a starting scaffold for fragment growth or scaffold-hopping campaigns targeting MAO-B or other CNS enzymes where balanced lipophilicity (LogP = 2.75) is desired.

Antimicrobial SAR Programs Investigating 3-Position Substituent Effects on Gram-Negative Pathogen Inhibition

The demonstration that 3-formyl substitution on 6-chlorochromone confers potent anti-Vibrio activity (MIC = 20 µg/mL) while 3-unsubstituted 6-chlorochromone is inactive (MIC > 500 µg/mL) [1] establishes the 3-position as a binary activity switch. The target compound's 3-methyl group represents an electronically distinct alternative to the 3-formyl group, enabling direct SAR comparison to map the electronic and steric requirements at this position without altering the 6-chloro pharmacophore. The reduced eukaryotic toxicity of 6-chloro vs. 6-bromo analogs in C. elegans [1] further supports selecting the chloro variant for programs with eventual in vivo aspirations.

Co-Crystal Engineering Exploiting Halogen-Dependent Hydrogen Bonding Reversal

The crystallographic finding that 6-chlorochromone and 6-bromochromone exhibit halogen···H bonding as the dominant intermolecular interaction, whereas 6-fluorochromone shows O···H predominance [1], provides a rational basis for selecting the 6-chloro-3-methyl derivative in co-crystallization screens. This halogen-dependent interaction reversal enables systematic exploration of halogen bonding in supramolecular synthon design, where the 3-methyl group additionally provides a steric handle for tuning crystal packing without introducing additional hydrogen bond donors or acceptors.

Pharmacokinetic Lead Optimization Requiring Fine-Tuned Lipophilicity Adjustment

The LogP difference of 0.65–0.85 units between the target compound (LogP = 2.75) and the non-halogenated 3-methylchromone parent (LogP = 1.9–2.10) [1][2] places the 6-chloro analog in a more favorable lipophilicity range for membrane permeability while remaining within typical drug-like space. For lead series where 3-methylchromone shows insufficient membrane partitioning, the 6-chloro-3-methyl derivative offers a single-atom substitution that increases LogP by a predictable increment without altering the 3-methyl pharmacophore, making it a rational procurement choice for systematic lipophilicity SAR studies.

Quote Request

Request a Quote for 6-chloro-3-methyl-4h-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.